(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Overview
Description
Oleoyl 3-carbacyclic Phosphatidic Acid is a fatty acid ester.
Mechanism of Action
Target of Action
The primary targets of Oleoyl 3-carbacyclic Phosphatidic Acid are autotaxin and LPA receptors . Autotaxin plays a vital role in various cancer cell behaviors including survival, growth, migration, invasion, and metastasis . LPA receptors are involved in numerous physiological and pathological processes .
Mode of Action
Oleoyl 3-carbacyclic Phosphatidic Acid acts as an inhibitor of autotaxin and an antagonist of LPA receptors . It hinders the conversion of cyclic phosphatidic acids (cPAs) into lysophosphatidic acid (LPA), thereby blocking the actions of these targets .
Biochemical Pathways
The compound affects the lysophosphatidic acid (LPA) pathway . By inhibiting autotaxin and antagonizing LPA receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as reduced cancer cell survival, growth, migration, invasion, and metastasis .
Result of Action
At a concentration of 25 μM, Oleoyl 3-carbacyclic Phosphatidic Acid blocks MM1 cells’ transcellular migration through mesothelial cell monolayers induced by fetal bovine serum (by 90.1%) or LPA (by 99.9%), without impeding cell proliferation . Additionally, in the 0.1-1.0 μM range, it notably suppresses autotaxin .
Biochemical Analysis
Biochemical Properties
Oleoyl 3-carbacyclic Phosphatidic Acid is primarily used as a reagent in the field of biochemical research, often used in the study of phospholipases and cell signal transduction . It interacts with various enzymes and proteins, including autotaxin, which it inhibits .
Cellular Effects
Oleoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and cellular metabolism . It inhibits the transcellular migration of MM1 cells .
Molecular Mechanism
At the molecular level, Oleoyl 3-carbacyclic Phosphatidic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .
Temporal Effects in Laboratory Settings
The effects of Oleoyl 3-carbacyclic Phosphatidic Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Oleoyl 3-carbacyclic Phosphatidic Acid vary with different dosages in animal models. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Oleoyl 3-carbacyclic Phosphatidic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Oleoyl 3-carbacyclic Phosphatidic Acid is transported and distributed within cells and tissues . Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSTZKWSILWQEC-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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